Adipic Acid

Catalog No.
S517274
CAS No.
124-04-9
M.F
C6H10O4
C6H10O4
HOOC(CH2)4COOH
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic Acid

CAS Number

124-04-9

Product Name

Adipic Acid

IUPAC Name

hexanedioic acid

Molecular Formula

C6H10O4
C6H10O4
HOOC(CH2)4COOH

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water. Freely soluble in ethanol
In water, 3.00X10+4 mg/L at 30 °C
In water, 0.633/100 parts (wt/wt) ether at 19 °C
In water, 160 g/100 mL boiling water
1.4 g/100 mL water at 10 °C
For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page.
30.8 mg/mL at 34 °C
Solubility in water, g/100ml at 15Â °C: 1.4 (moderate)
slightly soluble in water; soluble in alcohol and acetone

Synonyms

adipate, adipic acid, adipic acid, calcium salt, adipic acid, Cu salt, adipic acid, Cu(+2) salt, adipic acid, Cu(+2) salt (1:1), adipic acid, diammonium salt, adipic acid, disodium salt, adipic acid, Mg salt (1:1), adipic acid, monoammonium salt, adipic acid, nickel salt, adipic acid, potassium salt, adipic acid, sodium salt, ammonium adipate, diammonium adipate, hexanedioic acid, magnesium adipate, sodium adipate

Canonical SMILES

C(CCC(=O)O)CC(=O)O

The exact mass of the compound Adipic acid is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. freely soluble in ethanol30.8 mg/ml at 34 °cin water, 3.00x10+4 mg/l at 30 °cin water, 0.633/100 parts (wt/wt) ether at 19 °cin water, 160 g/100 ml boiling water1.4 g/100 ml water at 10 °cfreely soluble in methanol, ethanol; soluble in acetone; slightly soluble in cyclohexane; practically insoluble in benzene, petroleum etherinsoluble in acetic acid and ligroinpractically insoluble in petroleum benzin.30.8 mg/ml at 34 °csolubility in water, g/100ml at 15 °c: 1.4 (moderate)slightly soluble in water; soluble in alcohol and acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Adipic acid (hexanedioic acid) is a linear C6 dicarboxylic acid, established as a critical industrial monomer for producing high-performance polymers such as Nylon 6,6 and specific polyurethanes. Its six-carbon backbone is a key determinant of the physical properties it imparts, including flexibility, durability, and thermal stability in the final polymer. Beyond polymerization, high-purity adipic acid serves as a precursor for adipate ester plasticizers, a pH regulator, and a food acidulant (E355), where its specific solubility and pKa values are critical for performance.

Substituting Adipic Acid (C6) with shorter or longer chain dicarboxylic acids, such as succinic (C4), glutaric (C5), or sebacic acid (C10), is not a viable cost-saving measure as it fundamentally alters the polymer backbone. This change directly impacts critical material properties like melting point, glass transition temperature (Tg), flexibility, and crystallinity. For polymerization, using a lower-purity or technical grade of adipic acid introduces contaminants that can act as chain terminators, preventing the formation of high molecular weight polymers and leading to compromised mechanical strength and discoloration in the final product. High-purity adipic acid (CAS 124-04-9) is specified to ensure predictable polymerization kinetics and consistent lot-to-lot material performance.

Precursor Purity: High Melting Point (151.5–153.5°C) as a Critical Indicator for Consistent Polymerization

High-purity adipic acid specified for polymer synthesis exhibits a sharp melting point between 151.5°C and 153.5°C. This is a critical process parameter, as even minor impurities (e.g., 0.5%) can depress the melting point, indicating the presence of contaminants that can cause inconsistent reaction rates and act as chain-terminators during polycondensation, ultimately weakening the resulting polymer fiber or plastic. In contrast, crude or unpurified adipic acid often contains side products like glutaric and succinic acid, which have significantly lower melting points and interfere with controlled polymerization.

Evidence DimensionMelting Point as Purity Indicator
Target Compound Data151.5°C – 153.5°C (High Purity)
Comparator Or BaselineLower, broader melting range (Crude/Impure Grade)
Quantified DifferenceA sharp, high melting point ensures the absence of process-disrupting impurities.
ConditionsStandard conditions for Certificate of Analysis (COA) verification.

Procuring adipic acid with a verified high melting point is essential for achieving target molecular weight and ensuring the mechanical strength and batch-to-batch consistency of Nylon 6,6.

Polyester Flexibility: Achieving Low Glass Transition Temperatures (Tg) for Polyurethane Applications

In the synthesis of polyester polyols for flexible polyurethanes, adipic acid is selected over shorter-chain dicarboxylic acids to impart greater chain mobility and flexibility. Polyester polyols based on adipic acid can achieve glass transition temperatures (Tg) well below 0°C, with values as low as -23.04°C reported in some systems. Comparatively, polyester polyols made with shorter, more rigid diacids like succinic acid (C4) generally exhibit a higher Tg, leading to stiffer materials. The longer, flexible C6 backbone of adipic acid is crucial for applications requiring low-temperature performance and elasticity, such as in foams, elastomers, and coatings.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polyester Polyol
Target Compound DataCan achieve Tg < 0°C (e.g., -23.04°C)
Comparator Or BaselineSuccinic Acid (C4) based polyols (Generally higher Tg)
Quantified DifferenceSignificantly lower Tg, enabling greater flexibility.
ConditionsSynthesis of polyester polyols for polyurethane applications.

This makes adipic acid the correct choice for producing flexible polyurethanes, whereas shorter-chain diacids would result in an undesirably rigid product.

Handling and Formulation: Defined Water Solubility Profile Compared to Other Diacids

Adipic acid has a distinct and well-characterized solubility in water, which is critical for aqueous-based synthesis and formulations. At 25°C, its solubility is approximately 24 g/L. This is significantly lower than that of shorter-chain diacids like glutaric acid (solubility of 639 g/L) and succinic acid (solubility of 83 g/L), but higher than longer-chain versions like sebacic acid, which is only slightly soluble. This intermediate solubility allows for controlled dissolution in aqueous reaction media for nylon salt formation and provides handling advantages in powdered formulations, where it is less hygroscopic than highly soluble alternatives like tartaric acid.

Evidence DimensionSolubility in Water (25°C)
Target Compound Data24 g/L
Comparator Or BaselineGlutaric Acid: ~639 g/L; Succinic Acid: ~83 g/L; Tartaric Acid: Very high
Quantified DifferenceOffers moderate, well-defined solubility, avoiding the high hygroscopicity of shorter-chain diacids.
ConditionsAqueous solution at room temperature (25°C).

Its specific solubility profile is key for process control in aqueous polymer synthesis and ensures stability in dry-mix products by resisting moisture absorption during storage and handling.

Precursor for High-Performance Nylon 6,6 Resins and Fibers

For manufacturing Nylon 6,6 with specified thermal and mechanical properties, high-purity adipic acid is the required precursor. Its verified high melting point ensures the absence of impurities that could terminate polymerization, allowing for the consistent production of high molecular weight polymer essential for durable automotive parts, electrical components, and industrial fibers.

Synthesis of Flexible Polyester Polyols for Polyurethanes and Plasticizers

Adipic acid is the correct choice when synthesizing polyester polyols intended for applications demanding flexibility and low-temperature performance, such as in polyurethane foams, elastomers, and coatings. Its C6 structure yields polymers with a low glass transition temperature (Tg), a property not achievable with shorter-chain diacids that produce more rigid materials.

Formulating Dry Mixes and Aqueous Buffers with Controlled Acidity and Stability

In food and industrial applications, adipic acid's moderate and non-hygroscopic nature makes it a superior choice for dry powder mixes, such as baking powders or beverage mixes, where it avoids clumping. Its well-defined solubility and pKa values allow for precise pH control in aqueous systems, serving as a reliable buffering agent or acidulant where consistency is paramount.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses.
Other Solid; Liquid, Other Solid; Dry Powder; Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Pellets or Large Crystals; Dry Powder, Liquid
White odourless crystals or crystalline powder
Colorless to white crystals; [CHEMINFO]
Solid
ODOURLESS COLOURLESS CRYSTALLINE POWDER.
white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste
White crystalline solid

Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether
White monoclinic prisms
White crystalline solid
Colorless

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg
265.00 °C. @ 100.00 mm Hg
338Â °C

Flash Point

376 °F Combustible solid (USCG, 1999)
385 °F, 196 °C (closed cup)
196Â °C c.c.
376 °F

Heavy Atom Count

10

Taste

TART TASTE
Sour tasting

Vapor Density

5.04 (Air = 1)
Relative vapor density (air = 1): 5.04

Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink
1.360 g/cu m at 25 °C
Bulk density: 640-800 kg/cu m
1.36 g/cm³
1.36

LogP

0.08 (LogP)
0.08
log Kow = 0.08

Odor

Odorless

Decomposition

Melts and may decompose to give volatile acidic vapors of valeric acid and other substances.
When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

304 °F (USCG, 1999)
151,5-154,0 °C
151.5 °C
151 - 154 °C
152Â °C
304 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

76A0JE0FKJ

Related CAS

26776-26-1
22322-28-7 (unspecified calcium salt)
23311-84-4 (unspecified hydrochloride salt)
25666-61-9 (unspecified potassium salt)
3385-41-9 (di-ammonium salt)
7486-38-6 (di-hydrochloride salt)
7486-39-7 (magnesium[1:1] salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Adipic acid is a colorless or white crystalline solid. It is odorless and has a sour taste. It is very soluble in water. Adipic acid is present in some plants and is a chemical in tobacco and tobacco smoke. USE: Adipic acid is a commercially important chemical used during the production of nylon, plastics, lubricants, adhesives, and polyurethane foam. Adipic acid is also used in baking powders instead of cream of tartar and other foods. It is an ingredient in some laundry detergents and may be present in some hair care products. Adipic acid is also a component of hydraulic fracturing fluid. EXPOSURE: Workers in industries that use or produce adipic acid may be exposed through skin contact or breathing in air containing adipic acid dusts. The general population may be exposed to adipic acid by eating foods or having contact with consumer products containing adipic acid. Exposure may also occur by smoking cigarettes or breathing air containing adipic acid. If adipic acid is released to the air, it will be degraded by reactions with other chemicals or bind to particles that will eventually fall to the ground. It will not bind to particles in soil and water and is expected to move through soil. It is not expected to move into the air from soil or water surfaces. It will be degraded by microorganisms in soil and water. It is not expected to build up in aquatic organisms. RISK: Skin, eye, and respiratory irritation or burns can occur with exposure to adipic acid as a solid, in a solution, or as dust particles in the air. Bronchial asthma has been reported in a couple case studies of workers exposed to adipic acid. Severe diarrhea, stomach and intestinal lesions, liver damage, and bleeding in the lung were seen in laboratory animals given high-to-very high oral doses of adipic acid. Some animals died after very high oral doses. No health problems were observed in laboratory animals after repeated ingestion of low-to-moderate doses or repeated exposure to moderate levels of adipic acid in air. Birth defects were not increased in offspring of laboratory animals given high oral doses of adipic acid during pregnancy. The effect of adipic acid on fertility has not been assessed in laboratory animals. No evidence of cancer was found in laboratory rats fed moderate levels DCHP for their lifetime. The potential for adipic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg)
Vapor pressure, Pa at 18.5Â °C: 10

Pictograms

Irritant

Irritant

Other CAS

124-04-9

Absorption Distribution and Excretion

Absorbed adipic acid is primarily excreted in the urine unchanged or in the breath of carbon dioxide.
In man following ingestion, adipic acid is only partially metabolized; the balance is eliminated unchanged in the urine.

Metabolism Metabolites

Radioactive adipic acid was fed to fasted experimental rats and the metabolic products identified in the urine were urea, glutamic acid, lactic acid, beta-ketoadipic acid, and citric acid. The presence of beta-ketoadipic acid provided some evidence that adipic acid is metabolized by beta-oxidation in much the same fashion as fatty acids. Further evidence was provided by the appearance of succinate in the urine of rats fed radioactive (14)C-adipic acid and injected with malonic acid. The presence of radioactive acetyl-gamma-phenyl-alphaaminobutyric acid after feeding gamma-phenyl-alpha-aminobutyric acid and (14)C-labeled adipic acid provided very strong evidence that acetate is a metabolite of adipic acid. Radioactive glycogen was isolated following feeding of glucose and radioactive adipic acid.
Adipic acid is metabolized via beta-oxidation to succinic and acetic acids, and subsequently to other normal intermediary metabolites.

Wikipedia

Adipic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

Methods of Manufacturing

... Commercially important processes ... employ two major reaction stages. The first reaction stage is the production of the intermediates cyclohexanone and cyclohexanol, usually abbreviated as KA, KA oil, ol-one, or anone-anol. The KA (ketone, alcohol), after separation from unreacted cyclohexane (which is recycled) and reaction by-products, is then converted to adipic acid by oxidation with nitric acid.
Two companies Verdezyne and Rennovia are developing bio-based adipic acid production. Verdezyne uses genetically modified enzymes to ferment glucose to adipic acid. ... Rennovia uses air oxidation to convert glucose to glucaric acid, followed by hydrodeoxygenation to convert glucaric acid to adipic acid.
Oxidation of cyclohexane, cyclohexanol, or cyclohexanone with air or nitric acid.

General Manufacturing Information

Primary Metal Manufacturing
All Other Chemical Product and Preparation Manufacturing
Services
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Paper Manufacturing
Utilities
Synthetic Dye and Pigment Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Other (requires additional information)
Petroleum Lubricating Oil and Grease Manufacturing
Organic Fiber Manufacturing
Wholesale and Retail Trade
Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
Hexanedioic acid: ACTIVE
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/
48th highest-volume chemical produced in USA (1985).
Since about 90% of worldwide adipic acid production is used in nylon-6.6, synthetic fiber producers are the predominant adipic acid manufacturers.
Adiponitrile can be the precursor of hexamethylenediamine and adipic acid by hydrolysis in the manufacture of nylon 6.6.
46th highest-volume chemical produced in the U.S. (1991).

Analytic Laboratory Methods

Gas-liquid chromatographic determination of adipic acid in cracking candy and soft drinks (food additive).
Chromatographic determination of the esters has also become the method of choice for determining adipic acid in oxidation mixtures, synthetic fatty acid mixtures, and synthetic polyamides.
Gas-liquid chromatographic determination of adipate content of acetylated di-starch adipate was studied.
The analytical procedures for food-grade adipic acid are described .... Assay is by direct titration. ... Ash is determined gravimetrically as the residue remaining after ashing 100 g of adipic acid at 850 °C in a platinum dish.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Storage temperature: ambient; venting: open

Interactions

A group of mice received intravaginally, three time weekly, applications of a powdered mixture containing urea, adipic acid, and carboxymethyl cellulose. There was a high incidence of vaginal cancer after prolonged treatment. Experiments extended over one year, in which the three ingredients were given separately, yielded no tumors.

Stability Shelf Life

Stable under recommended storage conditions.
RELATIVELY STABLE

Dates

Last modified: 08-15-2023
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